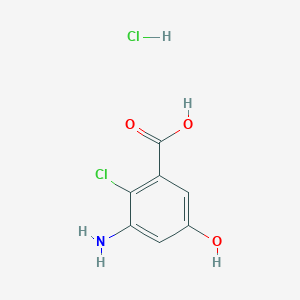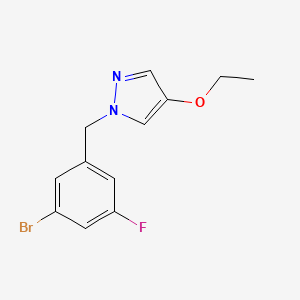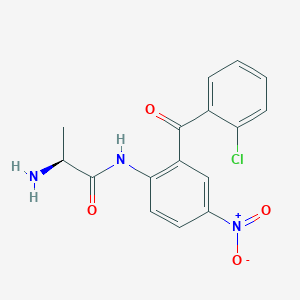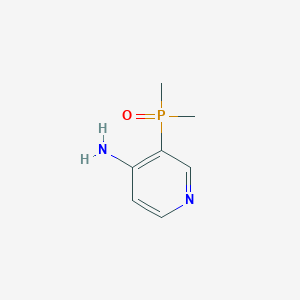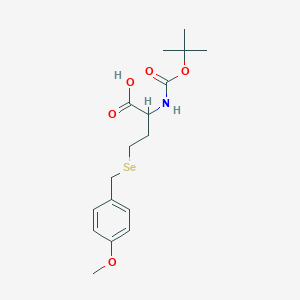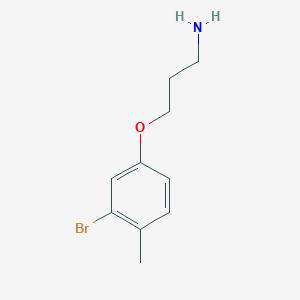
3-(3-Bromo-4-methylphenoxy)propan-1-amine
Vue d'ensemble
Description
3-(3-Bromo-4-methylphenoxy)propan-1-amine, also known as BMPEA, is an organic compound with a variety of uses in scientific research. BMPEA is a derivative of phenethylamine, which is a naturally occurring chemical compound found in plants, animals, and humans. BMPEA is a white crystalline solid that is soluble in water, ethanol, and methanol. Its molecular formula is C10H14BrNO and its molecular weight is 248.11 g/mol. BMPEA has been used in a variety of scientific research applications, including in the study of biochemistry and physiology, and in the development of new drugs.
Applications De Recherche Scientifique
Chemoenzymatic Synthesis
Researchers developed enzymatic strategies for synthesizing enantioenriched amines, including compounds like 3-(3-Bromo-4-methylphenoxy)propan-1-amine. These strategies involve biotransamination and kinetic resolutions, leading to precursors for antimicrobial agents like Levofloxacin (Ángela Mourelle-Insua et al., 2016).
Antimicrobial Additives for Lubricating Oils
Aminomethoxy derivatives of related compounds have been studied for their potential as antimicrobial additives in lubricating oils. These derivatives show efficiency in suppressing microorganism activity (E. H. Mammadbayli et al., 2018).
Amino-induced Rearrangements
Primary amines react with bromo-derivatives to produce amides and substituted acids, useful in chemical synthesis. This process involves a pseudo-Favorskii mechanism, demonstrating the compound's versatility in organic transformations (J. P. Sanchez et al., 1990).
Domino Reactions for Synthesizing Dihydropyridines
A study described the synthesis of N-substituted 1,4-dihydropyridines from similar compounds, showcasing their utility in producing fluorescent products with potential applications in material science and molecular probes (Sunliang Cui et al., 2007).
Design and Synthesis of α₁-Adrenoceptor Antagonists
The compound's derivatives were explored for their potential as α₁-adrenoceptor antagonists, indicating their relevance in pharmacological research. These studies focus on improving potency and duration of action in medicinal chemistry (Baomin Xi et al., 2011).
Synthesis of 1H-Pyrroles
Methods to synthesize 1H-pyrroles from bromo-derivatives were developed, highlighting their role in producing environmentally friendly and high-yield compounds. This showcases their role in green chemistry and material science (E. C. Aquino et al., 2015).
Propriétés
IUPAC Name |
3-(3-bromo-4-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAZEERDPTYTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)
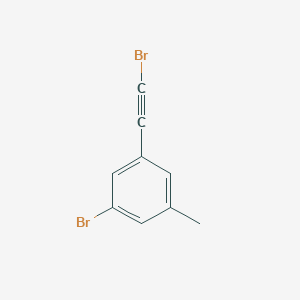

![Tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate](/img/structure/B1384666.png)
![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
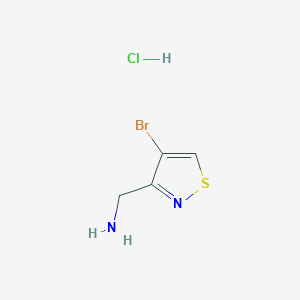
![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)

